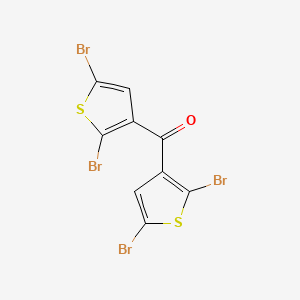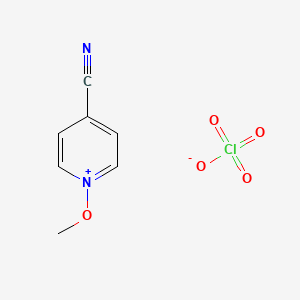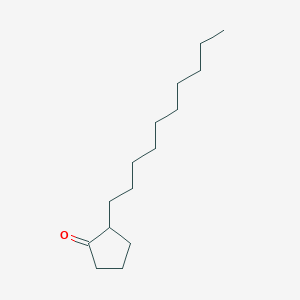
2-Decylcyclopentanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Decylcyclopentanone is an organic compound with the molecular formula C15H28O . It belongs to the class of cycloalkanes, specifically cyclopentanones, which are characterized by a cyclopentane ring with a ketone functional group. This compound is notable for its unique structure, which includes a decyl group attached to the second carbon of the cyclopentanone ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Decylcyclopentanone can be achieved through various methods. One common approach involves the Friedel-Crafts acylation of cyclopentanone with decanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the oxidation of decylcyclopentanol . This process can be catalyzed by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Decylcyclopentanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can yield the corresponding alcohol, 2-decylcyclopentanol.
Substitution: The ketone group in this compound can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Grignard reagents, organolithium compounds
Major Products Formed:
Oxidation: Decylcyclopentanoic acid
Reduction: 2-Decylcyclopentanol
Substitution: Various substituted cyclopentanones depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-Decylcyclopentanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: this compound is used in the fragrance industry due to its unique odor profile. It is also employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-Decylcyclopentanone exerts its effects depends on its interaction with various molecular targets. As a ketone, it can act as an electrophile, participating in nucleophilic addition reactions. The decyl group enhances its lipophilicity, allowing it to interact with lipid membranes and hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Cyclopentanone: The parent compound without the decyl group.
2-Methylcyclopentanone: A similar compound with a methyl group instead of a decyl group.
2-Phenylcyclopentanone: A compound with a phenyl group attached to the cyclopentanone ring.
Comparison: 2-Decylcyclopentanone is unique due to the presence of the long decyl chain, which significantly alters its physical and chemical properties compared to its analogs. The decyl group increases the compound’s hydrophobicity, affecting its solubility, reactivity, and interactions with biological systems. This makes this compound particularly valuable in applications where enhanced lipophilicity is desired.
Propiedades
Número CAS |
53724-67-7 |
|---|---|
Fórmula molecular |
C15H28O |
Peso molecular |
224.38 g/mol |
Nombre IUPAC |
2-decylcyclopentan-1-one |
InChI |
InChI=1S/C15H28O/c1-2-3-4-5-6-7-8-9-11-14-12-10-13-15(14)16/h14H,2-13H2,1H3 |
Clave InChI |
PTOACBYSKQZNTQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC1CCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


silane](/img/structure/B14630402.png)
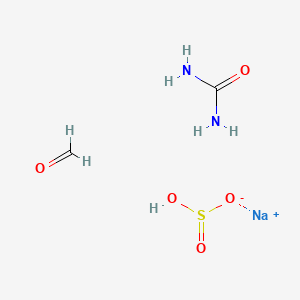
![1-[(2-Chloroethyl)sulfanyl]decane](/img/structure/B14630415.png)
![4-Formyl-2,2-dimethyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B14630422.png)
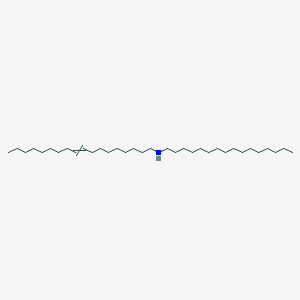
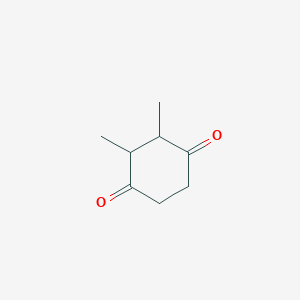
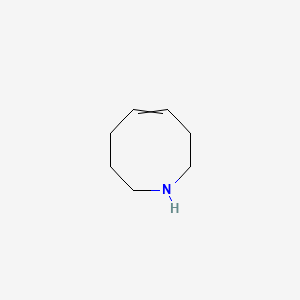
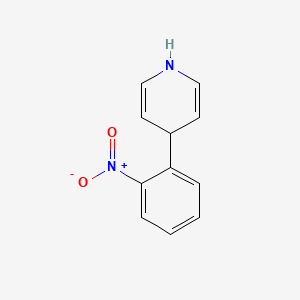

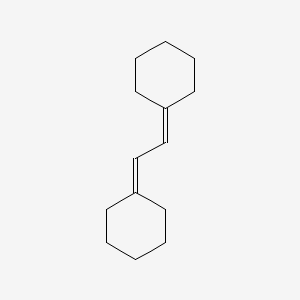
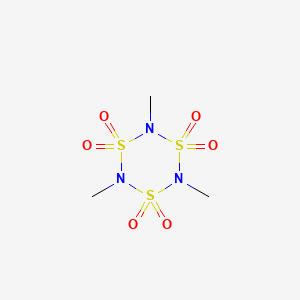
![(1E)-1-[2-(Ethenyloxy)ethyl]-3-ethyltriaz-1-ene](/img/structure/B14630471.png)
